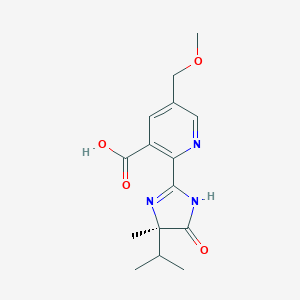

(R)-imazamox

Vue d'ensemble

Description

Il s'agit d'un agoniste puissant et sélectif pour les sous-types de récepteurs de la sérotonine 5-HT 2B et 5-HT 2C, avec une bonne sélectivité par rapport au sous-type 5-HT 2A étroitement apparenté, et peu ou pas d'affinité pour les autres récepteurs . Ce composé a des applications significatives dans la recherche scientifique, en particulier dans l'étude des récepteurs de la sérotonine et de leurs rôles dans divers processus physiologiques et pathologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Ro 60-0175 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés comprennent :

Formation du noyau indole : Elle est généralement obtenue par une synthèse d'indole de Fischer, où un dérivé de phénylhydrazine réagit avec une cétone ou un aldéhyde en milieu acide pour former le cycle indole.

Introduction des substituants chloro et fluoro : Ces substituants sont introduits par des réactions de substitution aromatique électrophile. Des réactifs de chloration et de fluoration, tels que le chlorure de thionyle et le fluor gazeux, sont utilisés dans des conditions contrôlées pour obtenir le schéma de substitution souhaité.

Formation de la chaîne latérale propanamine : Cela implique l'alkylation de l'azote de l'indole avec un halogénoalcane approprié, suivie d'une réduction pour former l'amine.

Méthodes de production industrielle

La production industrielle du Ro 60-0175 suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour les étapes de formation de l'indole et de substitution, ainsi que l'utilisation de l'hydrogénation sous haute pression pour les étapes de réduction. Le processus est conçu pour maximiser le rendement et la pureté tout en minimisant les déchets et l'impact environnemental.

Analyse Des Réactions Chimiques

Types de réactions

Le Ro 60-0175 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide de puissants agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome. Cela conduit généralement à la formation de dérivés d'acides carboxyliques.

Réduction : La réduction du Ro 60-0175 peut être réalisée en utilisant du dihydrogène en présence d'un catalyseur au palladium. Cela conduit à la formation de l'amine correspondante.

Substitution : Les substituants chloro et fluoro sur le cycle indole peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile. Les réactifs courants pour ces réactions comprennent le méthylate de sodium et le tert-butylate de potassium.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide ou neutre.

Réduction : Dihydrogène avec un catalyseur au palladium sur charbon.

Substitution : Méthylate de sodium ou tert-butylate de potassium en conditions anhydres.

Principaux produits

Oxydation : Dérivés d'acides carboxyliques.

Réduction : Amine correspondante.

Substitution : Divers dérivés d'indoles substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le Ro 60-0175 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier la réactivité et la sélectivité des agonistes des récepteurs de la sérotonine.

Biologie : Utilisé dans des études examinant le rôle des récepteurs de la sérotonine dans divers processus biologiques, notamment la régulation de l'humeur, le contrôle de l'appétit et les rythmes circadiens.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans des affections telles que l'anxiété, la dépression et les troubles de dépendance.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de la sérotonine, ainsi que dans la production de produits chimiques de recherche pour la recherche académique et pharmaceutique.

Mécanisme d'action

Le Ro 60-0175 exerce ses effets en agissant comme un agoniste puissant et sélectif des sous-types de récepteurs de la sérotonine 5-HT 2B et 5-HT 2C . Lorsqu'il se lie à ces récepteurs, le Ro 60-0175 active des voies de signalisation intracellulaires qui modulent la libération de neurotransmetteurs et l'activité neuronale. L'activation des récepteurs 5-HT 2C, en particulier, s'est avérée influencer l'humeur, l'appétit et les réponses au stress. La sélectivité du composé pour le 5-HT 2C par rapport au 5-HT 2A est essentielle pour son potentiel thérapeutique, car elle réduit le risque d'effets secondaires associés à l'activation du récepteur 5-HT 2A .

Applications De Recherche Scientifique

Ro 60-0175 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the reactivity and selectivity of serotonin receptor agonists.

Biology: Employed in studies investigating the role of serotonin receptors in various biological processes, including mood regulation, appetite control, and circadian rhythms.

Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, depression, and substance abuse disorders.

Industry: Utilized in the development of new drugs targeting serotonin receptors, as well as in the production of research chemicals for academic and pharmaceutical research.

Mécanisme D'action

Ro 60-0175 exerts its effects by acting as a potent and selective agonist for the 5-HT 2B and 5-HT 2C serotonin receptor subtypes . Upon binding to these receptors, Ro 60-0175 activates intracellular signaling pathways that modulate neurotransmitter release and neuronal activity. The activation of 5-HT 2C receptors, in particular, has been shown to influence mood, appetite, and stress responses. The compound’s selectivity for 5-HT 2C over 5-HT 2A receptors is crucial for its therapeutic potential, as it reduces the risk of side effects associated with 5-HT 2A receptor activation .

Comparaison Avec Des Composés Similaires

Le Ro 60-0175 est unique en raison de sa forte sélectivité pour les récepteurs 5-HT 2C par rapport aux autres agonistes des récepteurs de la sérotonine. Des composés similaires comprennent :

AL-34662 : Un autre agoniste sélectif du récepteur 5-HT 2C avec des applications similaires dans la recherche et des utilisations thérapeutiques potentielles.

AL-38022A : Un composé ayant une forte affinité pour les récepteurs 5-HT 2C, utilisé dans des études sur la fonction des récepteurs de la sérotonine.

Ro60-0213 : Un composé apparenté avec une sélectivité pour les récepteurs 5-HT 2C, utilisé dans la recherche pharmacologique.

VER-3323 :

Le Ro 60-0175 se distingue par sa sélectivité et son efficacité bien documentées dans la modulation de l'activité des récepteurs de la sérotonine, ce qui en fait un outil précieux dans la recherche fondamentale et appliquée.

Propriétés

IUPAC Name |

5-(methoxymethyl)-2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPJIGQFXCQJBK-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.